3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride is a chemical compound that features a pyrrolidine ring, a benzothiophene moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride typically involves multi-step organic synthesisThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activity .
Scientific Research Applications
3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzothiophene moiety contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity and use in medicinal chemistry.
Benzothiophene derivatives: Compounds with the benzothiophene core are studied for their potential therapeutic applications and unique chemical properties.
Uniqueness
3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chloro substituent and the pyrrolidin-1-ylcarbonyl group enhances its reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1431965-35-3 |
---|---|
Molecular Formula |
C13H14Cl2N2OS |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(6-amino-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C13H13ClN2OS.ClH/c14-11-9-4-3-8(15)7-10(9)18-12(11)13(17)16-5-1-2-6-16;/h3-4,7H,1-2,5-6,15H2;1H |
InChI Key |
ASWNRMSDWYPXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.